molecular formula C19H19F2NO4S B2415537 tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327196-22-4

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2415537
CAS No.: 1327196-22-4
M. Wt: 395.42
InChI Key: NVNNAOGJBCQSHA-SFQUDFHCSA-N
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Description

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate: is a synthetic organic compound that features both fluorinated aromatic rings and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acrylate backbone: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a malonate ester.

    Introduction of the sulfonyl group: This step might involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the double bond in the acrylate moiety.

    Substitution: The aromatic rings could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting fluorinated aromatic systems.

Industry:

    Polymer Science: Potential use in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a material science context, it might influence the properties of a polymer matrix.

Comparison with Similar Compounds

  • tert-butyl (2E)-3-[(4-chlorophenyl)amino]-2-[(2-chlorophenyl)sulfonyl]acrylate
  • tert-butyl (2E)-3-[(4-bromophenyl)amino]-2-[(2-bromophenyl)sulfonyl]acrylate

Uniqueness: The presence of fluorine atoms in tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, making it unique compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

tert-butyl (E)-3-(4-fluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c1-19(2,3)26-18(23)17(12-22-14-10-8-13(20)9-11-14)27(24,25)16-7-5-4-6-15(16)21/h4-12,22H,1-3H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNAOGJBCQSHA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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